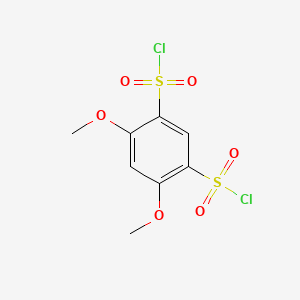

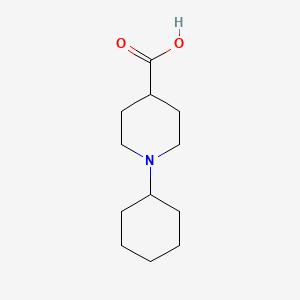

![molecular formula C10H9NO3 B1356414 3-(Oxiran-2-ylmethoxy)benzo[D]isoxazole CAS No. 65476-23-5](/img/structure/B1356414.png)

3-(Oxiran-2-ylmethoxy)benzo[D]isoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Oxiran-2-ylmethoxy)benzo[D]isoxazole, also known as EPZ-6438, is a small molecule inhibitor of the histone methyltransferase EZH2. EZH2 is responsible for the methylation of histone H3 at lysine 27, which leads to gene silencing. Overexpression of EZH2 has been observed in various cancers, including lymphoma, breast cancer, and prostate cancer. Therefore, the inhibition of EZH2 has emerged as a potential therapeutic strategy for cancer treatment.

Applications De Recherche Scientifique

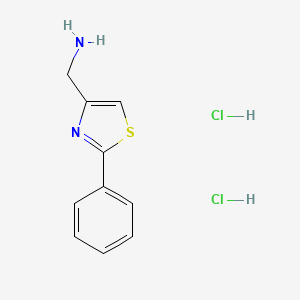

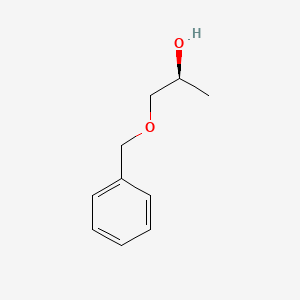

Synthesis and Structural Studies

3-(Oxiran-2-ylmethoxy)benzo[D]isoxazole and its derivatives have been synthesized and characterized, providing a foundation for further chemical and pharmacological studies. For instance, compounds like 4-(oxiran-2-ylmethoxy)benzoic acid have been synthesized through new routes and analyzed using X-ray crystallography, offering insights into their structural properties (Obreza & Perdih, 2012). This research contributes to the understanding of molecular conformations and potential reactivity patterns of such compounds.

Catalytic Applications

Benzo[D]isoxazoles, including those with oxirane groups, have shown promise in catalytic applications, particularly in cycloaddition reactions. Selective [5 + 1] and [5 + 2] cycloaddition of ynamides or propargyl esters with benzo[d]isoxazoles via gold catalysis is an example where these compounds act as novel nucleophiles, facilitating the synthesis of polysubstituted oxazines and oxazepines (Xu et al., 2018).

Ring Expansion and Novel Synthesis Routes

Unusual ring-expansion processes have been observed in reactions involving benzo[d]isoxazole derivatives. One study reported the synthesis of a spiroepoxide via an unexpected ring expansion, highlighting the complex reactivity of these compounds and their potential for generating novel molecular structures (Kolluri et al., 2018). Such findings are valuable for the development of new synthetic methodologies and the exploration of reactivity principles.

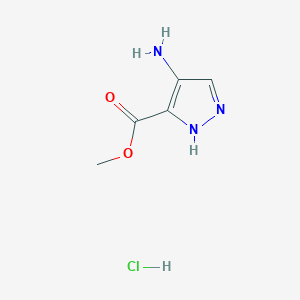

Catalysis and Synthetic Methodologies

Research has also focused on the application of benzo[d]isoxazoles in synthetic chemistry, including the use of silica gel-supported polyphosphoric acid as a catalyst for the synthesis of isoxazoles and isoxazolines, demonstrating efficient and reusable methods for preparing these derivatives (Itoh et al., 2011). Additionally, ring-opening [3 + 2] cyclization reactions involving benzo[d]isoxazoles have been developed, providing access to hydroxyaryl-oxazolines under mild conditions (He et al., 2020).

Propriétés

IUPAC Name |

3-(oxiran-2-ylmethoxy)-1,2-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-2-4-9-8(3-1)10(11-14-9)13-6-7-5-12-7/h1-4,7H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDKDXDWRTWABCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=NOC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Oxiran-2-ylmethoxy)benzo[D]isoxazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3,4-difluorophenyl)ethyl]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B1356349.png)

![5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356368.png)

![5-[2-(2,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356369.png)

![5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356370.png)

![5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356371.png)

![9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane](/img/structure/B1356378.png)

![4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione](/img/structure/B1356388.png)